molecular formula C16H33B B1528123 1-Bromohexadecane-d33 CAS No. 284474-41-5

1-Bromohexadecane-d33

Cat. No. B1528123
M. Wt: 338.54 g/mol
InChI Key: HNTGIJLWHDPAFN-TUWMXWROSA-N
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Description

1-Bromohexadecane-d33 is a deuterium-labeled compound . It is also known by the synonyms Cetyl bromide-d33 and Hexadecyl bromide-d33 .


Molecular Structure Analysis

The linear formula of 1-Bromohexadecane-d33 is CD3(CD2)14CD2Br . Its molecular weight is 338.54 .


Physical And Chemical Properties Analysis

1-Bromohexadecane-d33 has a boiling point of 190 °C at 11 mmHg and a melting point of 16-18 °C . Its density is 1.105 g/mL at 25 °C .

Scientific Research Applications

  • Skin Sensitization Activity Studies :

    • In toxicological research, 1-bromohexadecane has been used to assess contact allergen potency and to understand chemical structural-allergenic activity relationships. Studies using the murine local lymph node assay (LLNA) have investigated the influence of carbon chain length on skin sensitization activity, with a focus on 1-bromohexadecane. This research provides insights into various factors, including lipid solubility, that contribute to the potency of 1-bromoalkanes as contact allergens (Siegel et al., 2009).
  • Surface Chemistry and Film Formation :

    • The properties of 1-bromohexadecane in mixed Langmuir films have been studied, particularly its interaction with 1-heptadecanoic acid. These studies are significant in understanding the formation and stability of monolayers at interfaces, which is important for applications in materials science and nanotechnology (Silva et al., 1993).
  • Viscosity and Physical Properties Research :

    • Research on the viscosity of liquid bromoalkanes, including 1-bromohexadecane, across various temperatures, contributes to our understanding of their physical and chemical properties. This information is vital for various industrial applications where the viscosity of substances plays a crucial role (Ryshkova et al., 2020).
  • Thermodynamic Studies :

    • Studies on the enthalpies of formation for 1-bromohexadecane have provided detailed insights into its thermodynamic properties. Such data are crucial for predicting the behavior of this compound under different conditions, which is important for chemical engineering and process design (Stridh, 1976).
  • Emulsion Stabilization Research :

    • The role of 1-bromohexadecane in stabilizing emulsions has been studied, specifically looking at its interaction with responsive copolymers. This research is relevant in the development of advanced materials and formulations in various industrial applications (Koh et al., 2002).

Safety And Hazards

1-Bromohexadecane-d33 may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and not breathing in mist/vapors/spray . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that 1-Bromohexadecane-d33 could continue to be used in this capacity in the future.

properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTGIJLWHDPAFN-TUWMXWROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromohexadecane-d33

Synthesis routes and methods

Procedure details

Following the procedure described in preparation 1, but using thiodiethylene glycol and 1-bromohexadecane, instead of diethylene glycol and 1-bromooctadecane, respectively, the title compound was obtained in a similar yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Schneck, F Rehfeldt, RG Oliveira, C Gege, B Demé… - Physical Review E, 2008 - APS
… The deuterated membrane anchor was synthesized as described for the nondeuterated derivative 12 by reaction of 1-O-benzyl-sn-glycerol with excess 1-bromohexadecane-d33 ABCR, …
Number of citations: 33 journals.aps.org
F Nemoto1a, M Kofu1b, M Nagao, K Ohishi, S Takata…
Number of citations: 0

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